5-Bromo-6-vinyl-1,3-benzodioxole
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Overview
Description
5-Bromo-6-vinyl-1,3-benzodioxole is an organic compound with the molecular formula C9H7BrO2. It is a derivative of benzodioxole, characterized by the presence of a bromine atom at the 5-position and a vinyl group at the 6-position.
Scientific Research Applications
5-Bromo-6-vinyl-1,3-benzodioxole has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of polymers and advanced materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biological systems.
Future Directions
Mechanism of Action
Target of Action
It is known that 1,3-benzodioxole derivatives, which include 5-bromo-6-vinyl-1,3-benzodioxole, can act as potent auxin receptor agonists . Auxin receptors play a crucial role in plant growth and development, particularly in root growth .
Mode of Action
It is suggested that 1,3-benzodioxole derivatives can enhance root-related signaling responses, promoting root growth in plants .
Biochemical Pathways
It is known that auxin receptor agonists, like 1,3-benzodioxole derivatives, can influence auxin signaling pathways, which regulate various aspects of plant growth and development .
Result of Action
It is suggested that 1,3-benzodioxole derivatives can promote root growth in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of butyl lithium (BuLi) and triisopropyl borate in tetrahydrofuran (THF) at low temperatures to achieve the desired bromination . The vinyl group can then be introduced through a subsequent reaction, such as a Heck coupling reaction, using appropriate vinyl precursors and palladium catalysts.
Industrial Production Methods
Industrial production of 5-Bromo-6-vinyl-1,3-benzodioxole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-vinyl-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield ethyl derivatives.
Coupling Reactions: The vinyl group can participate in coupling reactions such as Heck, Suzuki, and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reactions: Palladium catalysts, bases like triethylamine, and solvents such as dimethylformamide (DMF) or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzodioxoles, while coupling reactions can produce complex aromatic compounds with extended conjugation .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-benzodioxole: Lacks the vinyl group, making it less reactive in certain coupling reactions.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Contains an aldehyde group, offering different reactivity and applications.
5-(Bromomethyl)-1,3-benzodioxole: Features a bromomethyl group, which can undergo different substitution reactions compared to the vinyl group.
Uniqueness
5-Bromo-6-vinyl-1,3-benzodioxole is unique due to the presence of both a bromine atom and a vinyl group, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and the synthesis of diverse compounds .
Properties
IUPAC Name |
5-bromo-6-ethenyl-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c1-2-6-3-8-9(4-7(6)10)12-5-11-8/h2-4H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWYYZXSNGWAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1Br)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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